Cas no 919860-02-9 (4-cyclohexyl(ethyl)sulfamoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide)

4-cyclohexyl(ethyl)sulfamoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide 化学的及び物理的性質
名前と識別子
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- 4-[cyclohexyl(ethyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
- 4-cyclohexyl(ethyl)sulfamoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide
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- インチ: 1S/C21H24N4O3S2/c1-2-25(16-6-4-3-5-7-16)30(27,28)17-10-8-15(9-11-17)20(26)24-19-18-12-13-29-21(18)23-14-22-19/h8-14,16H,2-7H2,1H3,(H,22,23,24,26)
- InChIKey: PLKSCCSJKNAWJQ-UHFFFAOYSA-N
- SMILES: C(NC1=NC=NC2SC=CC=21)(=O)C1=CC=C(S(N(C2CCCCC2)CC)(=O)=O)C=C1
4-cyclohexyl(ethyl)sulfamoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2832-0151-25mg |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-3mg |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-30mg |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-20mg |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-10μmol |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-1mg |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-20μmol |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-100mg |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-2μmol |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2832-0151-4mg |
4-[cyclohexyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
919860-02-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
4-cyclohexyl(ethyl)sulfamoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
4-cyclohexyl(ethyl)sulfamoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamideに関する追加情報
Comprehensive Overview of 4-cyclohexyl(ethyl)sulfamoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS No. 919860-02-9): Structure, Applications, and Research Insights
The compound 4-cyclohexyl(ethyl)sulfamoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS No. 919860-02-9) represents a sophisticated small-molecule scaffold with significant potential in medicinal chemistry and drug discovery. Characterized by its unique thienopyrimidine core and sulfamoyl benzamide moiety, this molecule has garnered attention for its structural versatility and bioactivity. Researchers are increasingly exploring its role in modulating protein-protein interactions, particularly in oncology and inflammatory diseases, aligning with current trends in targeted therapy and kinase inhibition.
From a structural perspective, the thieno[2,3-d]pyrimidine fragment is a privileged heterocycle in drug design, often mimicking purine bases to interact with ATP-binding sites of kinases. The cyclohexyl(ethyl)sulfamoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a hot topic in neurotherapeutic development. Meanwhile, the benzamide linker offers rotational flexibility, allowing optimal target engagement. Such features make CAS No. 919860-02-9 a compelling candidate for fragment-based drug discovery, a strategy frequently searched in AI-driven pharmaceutical research.
Recent studies highlight the compound’s relevance in addressing drug-resistant cancers, a major concern in 2024. Its sulfamoyl group may contribute to overcoming efflux pump-mediated resistance, a mechanism often queried in search engines like "how to bypass P-glycoprotein in chemotherapy." Additionally, computational analyses suggest potential activity against BTK (Bruton’s tyrosine kinase) and JAK-STAT pathways, linking it to trending searches on "next-gen immunomodulators."
Synthetic accessibility is another advantage. The scaffold can be functionalized at multiple sites—the thienopyrimidine N1, sulfamoyl nitrogen, or benzamide carbonyl—enabling structure-activity relationship (SAR) studies. This aligns with industry demand for "modular synthetic routes for lead optimization," a frequently searched phrase in AI-assisted chemistry platforms. Moreover, its logP (~3.2 predicted) and polar surface area (~95 Ų) fall within desirable ranges for oral bioavailability, addressing the persistent query of "improving small-molecule pharmacokinetics."
Beyond therapeutics, CAS No. 919860-02-9 has applications in chemical biology as a fluorescent probe derivative. Its thienopyrimidine core can be modified with imaging tags, resonating with the growing interest in "multimodal theranostic agents." Patent landscapes reveal its inclusion in combinatorial libraries for high-throughput screening, reflecting its utility in AI-augmented drug design workflows.
In conclusion, 4-cyclohexyl(ethyl)sulfamoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide exemplifies the convergence of rational design and serendipity in modern pharmacology. Its multifaceted chemistry addresses critical challenges like selective kinase targeting and BBB penetration, while its synthetic tractability supports iterative optimization—key themes in contemporary research queries. As the scientific community prioritizes molecular glues and allosteric modulators, this compound’s trajectory warrants close monitoring.
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